molecular formula C16H19BrN2O3 B8197027 tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate

Cat. No.: B8197027
M. Wt: 367.24 g/mol
InChI Key: FYPGNCVYURGNQV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a bromophenethoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromophenethyl alcohol, which is then reacted with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid to form 2-(4-bromophenethoxy)tetrahydro-2H-pyran . This intermediate is further reacted with tert-butyl 1H-pyrazole-1-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenethoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromophenethoxy group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to these targets, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which can confer different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethoxy]pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-11-14(10-18-19)21-9-8-12-4-6-13(17)7-5-12/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPGNCVYURGNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)OCCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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